Methoxyphenylpropylamin

Trace Amine Research Neuropharmacology Receptor Binding

Methoxyphenylpropylamin, specifically the para-methoxy isomer p-methoxyphenylpropylamine (CAS 36397-23-6), is a phenylalkylamine compound with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol. It is a primary amine with a methoxy group at the para position of the phenyl ring, which is a critical determinant of its biological activity.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
Cat. No. B1365389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethoxyphenylpropylamin
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCONCCCC1=CC=CC=C1
InChIInChI=1S/C10H15NO/c1-12-11-9-5-8-10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3
InChIKeyCXJJQQQWQYWKDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methoxyphenylpropylamin (p-Methoxy Derivative): A Core Scaffold for Research and Synthesis


Methoxyphenylpropylamin, specifically the para-methoxy isomer p-methoxyphenylpropylamine (CAS 36397-23-6), is a phenylalkylamine compound with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol . It is a primary amine with a methoxy group at the para position of the phenyl ring, which is a critical determinant of its biological activity [1]. The compound is available in high purity grades (up to 99%) and serves as a key intermediate in the synthesis of various pharmaceutical agents, including anti-asthmatic drugs and modulators of trace amine-associated receptors (TAARs) .

Why Methoxyphenylpropylamin Cannot Be Interchanged with Unsubstituted or Hydroxy Phenylalkylamines


The biological and pharmacological profiles of phenylalkylamines are exquisitely sensitive to structural modifications, making generic substitution scientifically unsound. Specifically, the presence and position of the methoxy group on the phenyl ring, as well as the length of the alkylamine side chain, are critical determinants of receptor binding affinity and functional activity [1]. For instance, the introduction of a para-methoxy group (as in p-methoxyphenylpropylamine) dramatically enhances affinity for [3H]tryptamine binding sites in rat brain compared to unsubstituted analogs, and confers a distinct pharmacological profile compared to its hydroxy or ortho/meta-methoxy counterparts [2][3]. The evidence below demonstrates that substituting this specific compound with a closely related analog would alter experimental outcomes and compromise the validity of research in fields ranging from trace amine signaling to drug metabolism.

Quantitative Differentiation Evidence for Methoxyphenylpropylamin


Potent Displacement at Unique [3H]Tryptamine Binding Sites: A High-Affinity Ligand

p-Methoxyphenylpropylamine exhibits exceptionally high affinity for the [3H]tryptamine binding site in rat brain membranes. Its IC50 value of 3.6 nM is comparable to that of unlabelled tryptamine, the endogenous ligand, and represents a profound increase in potency compared to structurally similar phenylalkylamines [1][2].

Trace Amine Research Neuropharmacology Receptor Binding

Enhanced Bronchodilator Activity of Methoxy vs. Hydroxy Derivatives

A comparative pharmacological study of β-phenyl-n-propylamines revealed that methoxy derivatives are superior bronchodilators compared to their hydroxy counterparts. This class-level trend demonstrates the functional advantage of the methoxy substitution pattern for specific therapeutic activities [1].

Respiratory Pharmacology Drug Discovery Structure-Activity Relationship

Lower Pressor Activity Compared to Hydroxy Analogs: A Differentiated Cardiovascular Profile

In contrast to their superior bronchodilator effects, methoxy derivatives of phenyl-n-propylamine exhibit weaker pressor (blood pressure elevating) activity compared to hydroxy derivatives. This divergent profile highlights the functional selectivity achievable with specific substituents [1].

Cardiovascular Pharmacology Toxicology Drug Safety

High-Purity p-Methoxyphenylpropylamine Enables Reproducible Analytical and Synthetic Workflows

For applications requiring precise quantification and reliable chemical reactivity, p-methoxyphenylpropylamine is commercially available at purities of 98-99% as determined by HPLC . This high purity level is critical for its use as an analytical standard or as a building block in multi-step syntheses where impurities can lead to side reactions or inaccurate potency measurements.

Analytical Chemistry Synthetic Chemistry Quality Control

Best Research and Industrial Application Scenarios for Methoxyphenylpropylamin


Investigating Trace Amine-Associated Receptors (TAARs) and Unique Tryptamine Binding Sites

p-Methoxyphenylpropylamine is a uniquely high-affinity ligand for the [3H]tryptamine binding site (IC50 = 3.6 nM), which is distinct from classic serotonergic, dopaminergic, and adrenergic receptors . Researchers can use this compound as a reference standard or a molecular probe to map the distribution and pharmacology of these binding sites in rodent brain tissue using autoradiography or radioligand binding assays, as established by Altar et al. (1986) [3]. Its use is essential for studies aimed at understanding the physiological role of trace amines.

Synthesizing and Optimizing Bronchodilator and Anti-Asthmatic Drug Candidates

As a key intermediate, p-methoxyphenylpropylamine is used in the synthesis of more complex pharmaceuticals. Specifically, its derivatives have been employed in the development of anti-asthmatic drugs like formoterol . Furthermore, class-level SAR data indicates that methoxy-substituted phenylpropylamines are superior bronchodilators compared to their hydroxy analogs in isolated rabbit lung models [3]. Therefore, this scaffold is a rational starting point for medicinal chemistry campaigns focused on discovering novel respiratory therapeutics with improved efficacy and safety profiles.

Developing Analytical Methods for Phenylalkylamine Detection and Quantification

Due to its high commercial purity (up to 99%) and well-defined chemical properties (CAS 36397-23-6, MW 165.23), p-methoxyphenylpropylamine serves as an excellent analytical reference standard . Analytical chemists can utilize this compound to develop and validate HPLC, LC-MS, or GC-MS methods for the detection and quantification of phenylalkylamines in biological matrices or environmental samples. Its reliable purity ensures accurate calibration curves and method robustness, which is critical for pharmacokinetic, toxicological, and forensic studies.

Studying the Impact of Methoxy vs. Hydroxy Substitution on Cardiovascular and Toxicological Profiles

In vivo pharmacologists can leverage p-methoxyphenylpropylamine to design experiments that elucidate the structure-activity relationships governing cardiovascular and toxicological effects. Early comparative studies have shown that methoxy derivatives have lower pressor activity but higher acute intravenous toxicity in rats compared to hydroxy derivatives . By using this compound, researchers can systematically investigate the molecular mechanisms underlying these divergent effects, providing valuable information for drug safety assessments and the development of safer therapeutic agents.

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